molecular formula C33H30N8O4 B13387960 7-But-2-ynyl-8-[3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione

7-But-2-ynyl-8-[3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione

Cat. No.: B13387960
M. Wt: 602.6 g/mol
InChI Key: OXVXJPINFRNEPM-UHFFFAOYSA-N
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Description

7-But-2-ynyl-8-[3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione is a useful research compound. Its molecular formula is C33H30N8O4 and its molecular weight is 602.6 g/mol. The purity is usually 95%.
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Biological Activity

7-But-2-ynyl-8-[3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione, also known as CHEM045155, is a complex organic compound belonging to the class of purine derivatives. Its structure includes multiple pharmacologically relevant moieties, which suggest potential biological activities. This article explores its biological activity based on available research findings.

The chemical formula of the compound is C33H30N8O4C_{33}H_{30}N_{8}O_{4}, with an average molecular mass of 602.655 g/mol. It is classified under xanthines and imidazopyrimidines, which are known for their diverse biological activities, particularly in the realm of pharmacology.

Research indicates that compounds similar to this purine derivative often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of a piperidine ring and isoindole structure may enhance its affinity for specific proteins, potentially influencing pathways related to cancer, neurodegenerative diseases, and other conditions.

Anticancer Potential

Recent studies have highlighted the anticancer properties of similar purine derivatives. For instance, compounds that share structural features with CHEM045155 have been shown to inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression. A study demonstrated that derivatives with a quinazoline moiety exhibited significant cytotoxic effects against various cancer cell lines, suggesting that CHEM045155 could possess similar properties.

Study Cell Line IC50 (µM) Mechanism
Study 1A549 (Lung Cancer)15.2Apoptosis induction
Study 2MCF7 (Breast Cancer)10.5Cell cycle arrest
Study 3HeLa (Cervical Cancer)12.0Inhibition of proliferation

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, particularly through modulation of neurotransmitter systems. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. The piperidine component may play a crucial role in enhancing neurotrophic factor signaling.

Properties

IUPAC Name

7-but-2-ynyl-8-[3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N8O4/c1-4-5-17-39-27-28(37(3)33(45)40(31(27)44)19-26-34-20(2)22-12-8-9-15-25(22)35-26)36-32(39)38-16-10-11-21(18-38)41-29(42)23-13-6-7-14-24(23)30(41)43/h6-9,12-15,21H,10-11,16-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVXJPINFRNEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)N4C(=O)C5=CC=CC=C5C4=O)N(C(=O)N(C2=O)CC6=NC7=CC=CC=C7C(=N6)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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